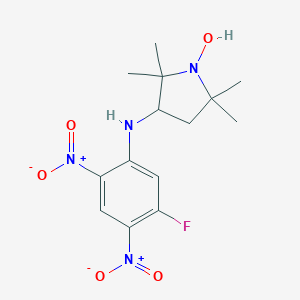

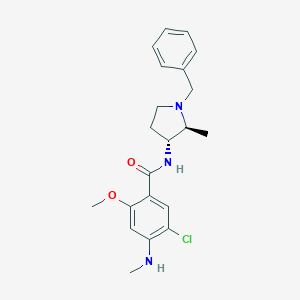

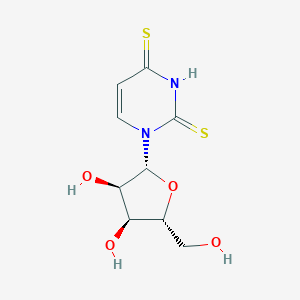

![molecular formula C27H33N5O3 B023802 反式-3,4-二氢-6-[4-[1-[4-(苯甲氧基)环己基]-1H-四唑-5-基]丁氧基]-2(1H)-喹啉酮 CAS No. 87152-97-4](/img/structure/B23802.png)

反式-3,4-二氢-6-[4-[1-[4-(苯甲氧基)环己基]-1H-四唑-5-基]丁氧基]-2(1H)-喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolinone derivatives, such as trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone , often involves complex reactions that can include cyclization and alkylation processes. For instance, the synthesis of related compounds involves cyclocondensation of N-(2-chloroacetylamino)benzophenone with thiophenol/phenol under basic conditions, highlighting a method that might be adaptable for synthesizing our compound of interest (Yadav et al., 2000).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their chemical properties and potential applications. The structure generally features a quinolinone core, which can be functionalized with various substituents to alter its properties. Techniques like X-ray crystallography provide detailed insights into the conformations and stereochemistry of these molecules, as seen in related studies (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

Quinolinone derivatives participate in a variety of chemical reactions, influenced by their molecular structure. For example, the cyclization of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(4-chloroanilino) acrylate did not afford the intended 4-quinolinone derivative but yielded a pyrazoloquinolinone, illustrating the complexity of reactions involving these compounds (Isoda & Kanno, 1992).

科学研究应用

在药物化学中的意义

喹唑啉衍生物,包括反式-3,4-二氢-6-[4-[1-[4-(苯甲氧基)环己基]-1H-四唑-5-基]丁氧基]-2(1H)-喹啉酮,因其在药物化学中的潜力而被广泛探索。这些化合物属于一类更广泛的稠合杂环,以存在于许多天然生物碱中而闻名。它们的稳定性和引入各种生物活性部分的可能性使它们成为开发新药剂的有吸引力的候选者。研究表明,喹唑啉衍生物对各种细菌表现出显着的抗菌活性,突出了它们在应对抗生素耐药性挑战方面的潜力 (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

喹唑啉在有机合成和生物活性中的作用

喹唑啉,包括所讨论的特定化合物,在有机合成中作为关键骨架,用于创建天然和设计的合成化合物。它们在合成生物活性化合物中的应用非常重要,因为它们具有广泛的药理作用,如抗菌、抗炎、抗糖尿病、抗病毒、抗肿瘤和抗结核活性。这种多功能性突出了它们在新治疗剂开发中的重要性,为旨在设计更有效和更安全的药物的化学家提供了宝贵的资源 (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

在疾病治疗中的应用

特定化合物的潜在治疗应用扩展到缺乏可靠治疗方法的疾病。例如,在对抗轮状病毒感染的背景下,轮状病毒感染是婴儿和成人腹泻的主要原因,计算机模拟研究突出了喹唑啉衍生物的功效。这些研究已将 2-{[2-(4-苯基-3,6-二氢-1(2H)-吡啶基)乙基]氨基}-4(3H)-喹唑啉酮确定为一种有希望的配体,靶向轮状病毒发病机制中涉及的 VP4 蛋白。这突出了此类化合物在开发有效的抗轮状病毒药物中的潜力,为治疗提供了新的途径 (Shaikh et al., 2022).

合成效用和杂环化合物

邻苯二胺用于创建苯并咪唑、喹喔啉和苯并[1,5]二氮杂卓的合成效用突出了喹唑啉衍生物在药物化学中的多功能性。这篇综述重点介绍了从邻苯二胺与亲电试剂缩合合成这些化合物的各种方法,为发现具有所需生物活性的新化合物提供了丰富的可能性 (Ibrahim, 2011).

属性

IUPAC Name |

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPHZGOQSSEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534423 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone | |

CAS RN |

87152-97-4 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

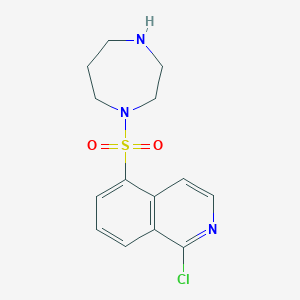

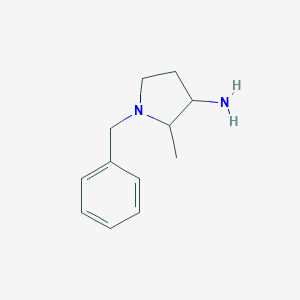

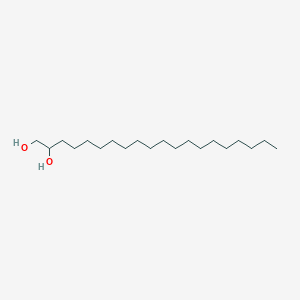

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

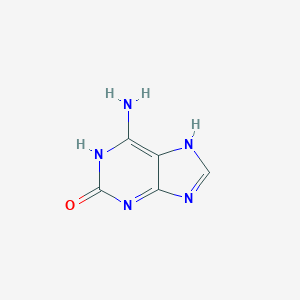

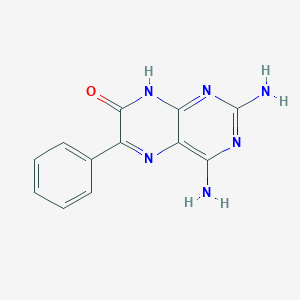

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

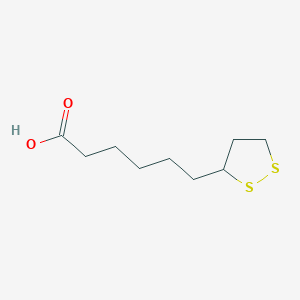

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)